molecular formula C19H14N2OS2 B3571825 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine

10-[(2-pyridinylthio)acetyl]-10H-phenothiazine

Cat. No. B3571825
M. Wt: 350.5 g/mol
InChI Key: YZZJYRPTLLXYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[(2-pyridinylthio)acetyl]-10H-phenothiazine, also known as PTZ, is a heterocyclic compound that belongs to the phenothiazine family. It is a yellow crystalline powder with a molecular weight of 373.5 g/mol. PTZ has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

10-[(2-pyridinylthio)acetyl]-10H-phenothiazine acts as a GABA antagonist, which means it inhibits the activity of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By blocking GABA receptors, 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine increases neuronal excitability and can induce seizures.
Biochemical and Physiological Effects:
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures result in a variety of biochemical and physiological effects. Seizures cause an increase in neuronal activity, which leads to an increase in metabolic demand. This increase in metabolic demand results in a depletion of energy reserves, such as glucose and ATP. Seizures also cause an increase in oxidative stress, which can damage cellular structures and lead to cell death.

Advantages and Limitations for Lab Experiments

10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures provide a valuable model for studying seizure activity and evaluating the effectiveness of anticonvulsant drugs. 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine is relatively easy to administer and can induce seizures in a dose-dependent manner. However, 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures are not identical to human epilepsy and may not accurately reflect the underlying mechanisms of seizure activity in humans.

Future Directions

There are several future directions for research involving 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine. One area of interest is the development of novel anticonvulsant drugs that can effectively treat seizures induced by 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine. Another area of interest is the investigation of the underlying mechanisms of 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures and their relevance to human epilepsy. Additionally, 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine may have potential applications in other areas of neuroscience research, such as the study of neurodegenerative diseases and the development of new therapeutic strategies.

Scientific Research Applications

10-[(2-pyridinylthio)acetyl]-10H-phenothiazine has been widely used as a research tool in neuroscience to study seizure activity. It is commonly used in animal models to induce seizures and evaluate the effectiveness of anticonvulsant drugs. 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures are similar to human epilepsy and provide a valuable model for investigating the underlying mechanisms of seizure activity.

properties

IUPAC Name

1-phenothiazin-10-yl-2-pyridin-2-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c22-19(13-23-18-11-5-6-12-20-18)21-14-7-1-3-9-16(14)24-17-10-4-2-8-15(17)21/h1-12H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZJYRPTLLXYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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